
3-(Methanesulfonyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfonyl)prop-2-en-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-en-1-ol backbone. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Allyl Chloride: One common method for preparing this compound involves the hydrolysis of allyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide catalyzed by potassium alum at high temperatures. This method is advantageous as it does not generate salt by-products.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrolysis of allyl chloride due to its cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxy alcohols using titanium-catalyzed epoxidation.
Reduction: The compound can also be reduced under specific conditions to yield different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Epoxy Alcohols: Formed through oxidation reactions.
Reduced Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(Methanesulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Epoxidation Mechanism: The compound undergoes epoxidation through the formation of titanium alkoxide intermediates, which react with the allylic alcohol to form epoxy alcohols.
Substitution Mechanism: In nucleophilic substitution reactions, the methanesulfonyl group is displaced by nucleophiles, leading to the formation of substituted derivatives.
Comparison with Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): Similar in structure but lacks the methanesulfonyl group.
Prop-1-en-3-ol: Another similar compound with a different position of the hydroxyl group.
Uniqueness:
Properties
CAS No. |
654641-14-2 |
|---|---|
Molecular Formula |
C4H8O3S |
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h2,4-5H,3H2,1H3 |
InChI Key |
QVJRMEOIOMVCKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


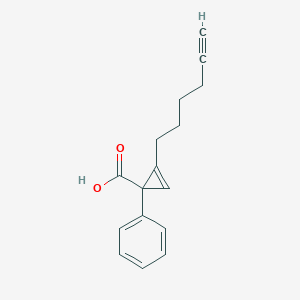
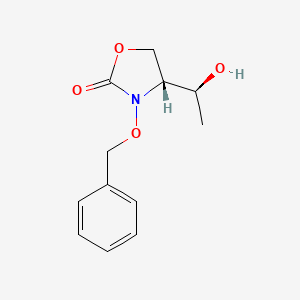
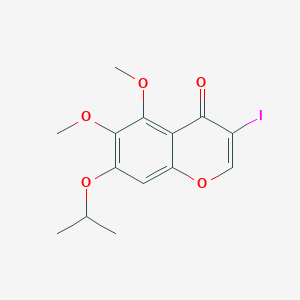
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
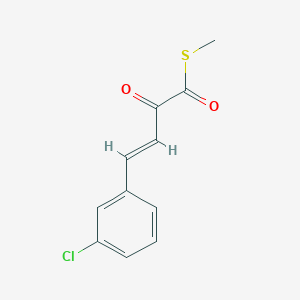
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
propanedinitrile](/img/structure/B12527122.png)
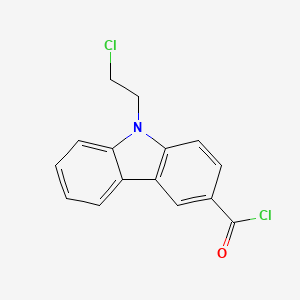
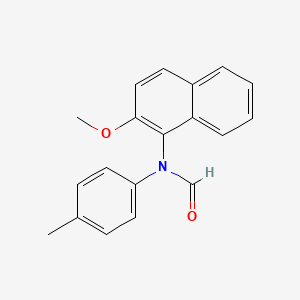
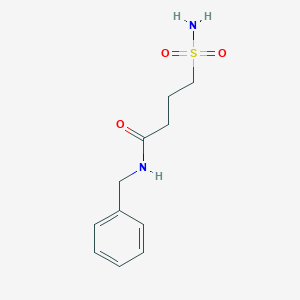
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)

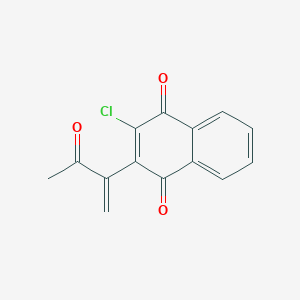
![7-(1-Aminoethyl)-6-bromo-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12527164.png)
